5-phenyl-2-propylpyridine

Gas chromatography Retention index Essential oil analysis

5-Phenyl-2-propylpyridine (C14H15N, MW 197.28 g/mol) is a disubstituted phenylpyridine derivative belonging to the polycyclic aromatic class of organic compounds in which a benzene ring is linked to a pyridine ring through a carbon–carbon bond. First identified as a trace basic nitrogenous component in peppermint oil (Mentha piperita) and subsequently confirmed in spearmint oil (Mentha gentilis f.

Molecular Formula C14H15N
Molecular Weight 197.27 g/mol
CAS No. 81879-87-0
Cat. No. B6166072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-phenyl-2-propylpyridine
CAS81879-87-0
Molecular FormulaC14H15N
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCCCC1=NC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C14H15N/c1-2-6-14-10-9-13(11-15-14)12-7-4-3-5-8-12/h3-5,7-11H,2,6H2,1H3
InChIKeyBVDPEOPUDQPYDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-2-propylpyridine (CAS 81879-87-0) – Core Identity and Structural Classification for Research Procurement


5-Phenyl-2-propylpyridine (C14H15N, MW 197.28 g/mol) is a disubstituted phenylpyridine derivative belonging to the polycyclic aromatic class of organic compounds in which a benzene ring is linked to a pyridine ring through a carbon–carbon bond . First identified as a trace basic nitrogenous component in peppermint oil (Mentha piperita) [1] and subsequently confirmed in spearmint oil (Mentha gentilis f. cardiaca) [2], this compound is characterized by a phenyl substituent at the pyridine 5-position and an n-propyl chain at the 2-position. It is classified as a very strong base based on its predicted pKa and is practically insoluble in water [3]. The compound is recognized as a naturally occurring secondary metabolite with documented utility as an analytical reference standard, a synthetic intermediate, and a component of perfumery compositions [4].

Why 5-Phenyl-2-propylpyridine Cannot Be Interchanged with In-Class Phenylpyridines – Structural Basis for Differentiated Procurement


Within the C14H15N phenylpyridine isomer family, the precise ring positions of the phenyl and propyl substituents govern gas chromatographic retention, boiling point, acid–base extraction behavior, and sensory profile. Positional isomers such as 2-phenyl-5-propylpyridine (CAS 85237-77-0) and 3-phenyl-4-propylpyridine (CAS 53911-35-6) share identical molecular formula and mass but exhibit measurably distinct Kovats retention indices on standard stationary phases [1]. The 5-phenyl-2-propyl substitution pattern confers a unique combination of boiling point (317.3 °C at 760 mmHg) [2] and chromatographic mobility that differs from both the 3-phenyl-4-propyl (337.4 °C) and the unsubstituted 3-phenylpyridine (269–270 °C) analogs . Generic replacement with an alternative phenylpyridine risks mismatched retention time in validated GC or GC-MS methods, altered extraction efficiency in acid–base partitioning protocols, and divergent olfactory character in flavor and fragrance applications [3].

Quantitative Comparative Evidence for 5-Phenyl-2-propylpyridine (CAS 81879-87-0) Against Closest Analogs


Kovats Retention Index Differentiates 5-Phenyl-2-propylpyridine from Co-occurring Mint Phenylpyridines on DB-1 Capillary Column

5-Phenyl-2-propylpyridine exhibits a Kovats retention index (RI) of 1685 on a DB-1 non-polar capillary column under temperature-programmed conditions, as measured by Ishihara et al. in the comprehensive characterization of spearmint and peppermint oil basic fractions [1]. This RI value is distinct from those of co-occurring pyridine derivatives identified in the same peppermint oil matrix—namely 2,6-dimethylpyridine, 5-ethyl-2-methylpyridine, 3-phenylpyridine, and 3-phenyl-4-propylpyridine—each of which elutes at a different retention time window [2]. The RI of 1685 provides a reproducible, instrument-independent metric for unambiguous GC-MS identification when co-injected with n-alkane standards, enabling discrimination from the positional isomer 2-phenyl-5-propylpyridine, which exhibits a different retention profile on equivalent stationary phases [3].

Gas chromatography Retention index Essential oil analysis

Boiling Point Comparison Distinguishes 5-Phenyl-2-propylpyridine from 3-Phenylpyridine and 3-Phenyl-4-propylpyridine Analogs

The boiling point of 5-phenyl-2-propylpyridine at atmospheric pressure is 317.3 °C (760 mmHg) [1]. This value situates the compound between the lower-boiling 3-phenylpyridine (269–270 °C at 749 mmHg) and the higher-boiling 3-phenyl-4-propylpyridine (337.4 °C at 760 mmHg) [2]. The approximately 47 °C elevation in boiling point relative to 3-phenylpyridine is attributable to the additional n-propyl substituent, while the approximately 20 °C depression relative to 3-phenyl-4-propylpyridine arises from the different substitution pattern (5-phenyl-2-propyl versus 3-phenyl-4-propyl), which alters molecular symmetry and intermolecular interactions. The positional isomer 2-phenyl-5-propylpyridine shares the identical boiling point of 317.3 °C , underscoring that boiling point alone cannot resolve positional isomerism, necessitating chromatographic or spectroscopic confirmation.

Physicochemical property Distillation Purity assessment

Natural Occurrence Fingerprint: 5-Phenyl-2-propylpyridine as a Specific Mint Chemotaxonomic Marker

5-Phenyl-2-propylpyridine has been definitively identified in two Mentha species—Mentha piperita (peppermint) and Mentha arvensis (corn mint)—as reported in the foundational characterization studies by Sakurai et al. (1983) and Ishihara et al. (1992) [1][2]. In contrast, 3-phenyl-4-propylpyridine is documented exclusively in peppermint (M. piperita) [3], while 3-phenylpyridine occurs in a broader range of botanical sources including peppermint, sweet orange, and tea [4]. The restricted phylogenetic distribution of 5-phenyl-2-propylpyridine to the Mentha genus, combined with its co-occurrence with specific pyridine congeners, constitutes a chemotaxonomic fingerprint that can serve as an authenticity marker for mint-derived essential oils and extracts. This specificity is not shared by more widely distributed phenylpyridines such as 3-phenylpyridine, which cannot serve as a Mentha-specific marker.

Natural product authentication Chemotaxonomy Food authenticity

Basicity-Driven Liquid–Liquid Extraction Selectivity Distinguishes 5-Phenyl-2-propylpyridine from Non-Basic Mint Constituents

5-Phenyl-2-propylpyridine is classified as a very strong basic compound based on its predicted pKa , a property shared with other phenylpyridines but absent in the terpenoid and aliphatic constituents that dominate mint essential oils (>95% of total oil mass). This pronounced basicity enables selective extraction from bulk essential oil into an acidic aqueous phase (e.g., 5% HCl), followed by back-extraction into organic solvent after basification [1]. The Ishihara et al. (1992) isolation protocol exploited this differential basicity to concentrate the basic nitrogenous fraction—which constituted less than 0.1% of total oil mass—to analytically tractable levels, enabling the first comprehensive characterization of six pyridine derivatives including 5-phenyl-2-propylpyridine [2]. While all pyridine congeners in peppermint oil share this acid–base extraction behavior, the protocol discriminates 5-phenyl-2-propylpyridine from the bulk non-basic matrix (monoterpenes, sesquiterpenes, and neutral oxygenated compounds) that co-elute in direct injection GC-MS.

Sample preparation Acid–base extraction Fractionation

Perfumery Utility: 5-Phenyl-2-propylpyridine as a Patent-Recognized Mint Flavor Enhancer Distinct from Terpenoid-Dominant Mint Oils

US Patent 5,214,027, assigned to Shiono Koryo Kaisha and Lion Corporation, discloses pyridine derivatives—including the structural class encompassing 5-phenyl-2-propylpyridine—as active components in perfumery compositions for mint-flavored consumer products such as tooth powder and chewing gum [1]. The patent establishes that certain substituted pyridines impart a characteristic fresh, green, herbaceous note that complements and enhances the cooling sensation of menthol, the dominant terpenoid in mint oil. While the patent does not disclose quantitative odor threshold values for individual congeners, it explicitly claims compositions containing 5-phenyl-2-propylpyridine analogs, distinguishing this compound class from the bulk terpenoid fraction that constitutes >95% of natural mint oil by mass [2]. In contrast, simpler pyridines such as 3-phenylpyridine were identified in orange oil as well as mint [3], and their broader organoleptic profile limits their specificity for mint flavor reconstitution.

Flavor chemistry Fragrance formulation Organoleptic property

High-Value Application Scenarios for 5-Phenyl-2-propylpyridine (CAS 81879-87-0) Anchored in Quantitative Differentiation Evidence


GC-MS Authenticity Marker for Mentha Essential Oil Adulteration Detection

Regulatory and quality control laboratories can employ 5-phenyl-2-propylpyridine as a targeted authenticity marker in GC-MS methods for mint essential oils. Using its validated Kovats RI of 1685 on DB-1 columns [1] and its acid–base extractability , analysts can enrich the basic nitrogenous fraction from commercial peppermint or spearmint oils and monitor the presence and relative abundance of 5-phenyl-2-propylpyridine alongside co-occurring pyridine congeners. Deviation from the established pyridine profile reported by Ishihara et al. in authenticated Mentha samples signals potential adulteration with synthetic menthol or non-Mentha essential oils. This targeted approach is more specific than reliance on bulk terpenoid profiling, since the pyridine fraction is present at <0.1% of total oil mass and is technically difficult to replicate in adulterated formulations [2].

Purified Reference Standard for Pyridine-Fraction Method Development and Inter-Laboratory Validation

Analytical chemistry laboratories developing or validating GC-MS, GC-FID, or HPLC methods for the basic nitrogenous fraction of essential oils require a certified reference standard of 5-phenyl-2-propylpyridine to establish retention time windows, calculate relative response factors, and assess method reproducibility across instruments and columns. Its boiling point of 317.3 °C [1] and positional isomer distinction from 2-phenyl-5-propylpyridine necessitate careful chromatographic method optimization; use of the incorrect isomer as a surrogate standard would produce retention time shifts that compromise peak assignment confidence. Procurement of a characterized, high-purity batch enables rigorous method validation in accordance with ISO 17025 or ICH Q2(R1) guidelines for essential oil authenticity testing.

Patent-Literate Mint Flavor Reconstitution with Nitrogenous Top-Note Enhancement

Industrial flavor laboratories developing high-fidelity mint flavor reconstitutions can incorporate purified 5-phenyl-2-propylpyridine as a trace-level green, herbaceous top-note ingredient consistent with the pyridine derivative claims of US Patent 5,214,027 [1]. Unlike bulk peppermint oil, which contains >95% terpenoid constituents and variable pyridine content depending on botanical source and distillation conditions, a purified compound enables precise dose–response sensory evaluation and reproducible formulation. The compound's strong basicity and distinct chromatographic identity [2] also facilitate quality-by-design (QbD) control strategies in which the pyridine component is quantified in the final formulation by targeted GC-MS, ensuring batch-to-batch sensory consistency that cannot be guaranteed when relying solely on whole essential oils.

Synthetic Intermediate for Structure–Activity Relationship (SAR) Exploration of Phenylpyridine Pharmacophores

Medicinal chemistry groups investigating phenylpyridine-based pharmacophores can utilize 5-phenyl-2-propylpyridine as a synthetic building block or scaffold for further functionalization. The 5-phenyl-2-propyl substitution pattern places the phenyl ring at a distinct vector angle relative to the pyridine nitrogen compared to 3-phenyl or 4-phenyl isomers [1], which alters the spatial presentation of the aromatic moiety to biological targets. Its boiling point of 317.3 °C and acid–base extractability facilitate purification of synthetic intermediates by distillation or liquid–liquid partitioning. Although published quantitative biological activity data for 5-phenyl-2-propylpyridine itself remain limited, the compound's well-characterized physicochemical profile and established synthetic accessibility make it a rational starting point for systematic SAR studies comparing the 5-phenyl-2-propyl substitution geometry against alternative phenylpyridine regioisomers [2].

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